molecular formula C72H79FN10O17 B15142041 DBCO-PEG4-GGFG-Exatecan

DBCO-PEG4-GGFG-Exatecan

Cat. No.: B15142041
M. Wt: 1375.4 g/mol
InChI Key: UCUZJQMJKLKGGT-OHZCADGZSA-N
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Description

DBCO-PEG4-GGFG-Exatecan is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a DNA topoisomerase I inhibitor, Exatecan, linked via a non-degradable linker, DBCO-PEG4-GGFG. This compound is designed to improve the stability and effectiveness of ADCs, which are used in targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-GGFG-Exatecan involves several steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of the linker and its subsequent conjugation with Exatecan. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in ADCs .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG4-GGFG-Exatecan undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major product of these reactions is the this compound conjugate, which is used in the development of ADCs .

Scientific Research Applications

DBCO-PEG4-GGFG-Exatecan has several scientific research applications:

    Chemistry: It is used in the synthesis of ADCs, which are important tools in chemical biology.

    Biology: The compound is used to study the mechanisms of DNA topoisomerase I inhibition and its effects on cancer cells.

    Medicine: this compound is used in the development of targeted cancer therapies, improving the specificity and effectiveness of treatment.

    Industry: The compound is used in the pharmaceutical industry for the production of ADCs

Mechanism of Action

DBCO-PEG4-GGFG-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication. The inhibition of this enzyme leads to DNA damage and cell death, particularly in rapidly dividing cancer cells. The DBCO-PEG4-GGFG linker ensures the stability and targeted delivery of Exatecan to cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG4-GGFG-Exatecan is unique due to its non-degradable linker, which provides greater stability and effectiveness in ADCs compared to other compounds. Its hydrophilic properties also improve its pharmacokinetics and reduce systemic clearance .

Properties

Molecular Formula

C72H79FN10O17

Molecular Weight

1375.4 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C72H79FN10O17/c1-3-72(94)52-34-58-68-50(40-83(58)70(92)51(52)41-100-71(72)93)67-54(20-19-49-44(2)53(73)35-55(81-68)66(49)67)79-64(89)42-99-43-78-62(87)37-77-69(91)56(33-45-11-5-4-6-12-45)80-63(88)38-76-61(86)36-75-60(85)23-25-95-27-29-97-31-32-98-30-28-96-26-24-74-59(84)21-22-65(90)82-39-48-15-8-7-13-46(48)17-18-47-14-9-10-16-57(47)82/h4-16,34-35,54,56,94H,3,19-33,36-43H2,1-2H3,(H,74,84)(H,75,85)(H,76,86)(H,77,91)(H,78,87)(H,79,89)(H,80,88)/t54-,56-,72-/m0/s1

InChI Key

UCUZJQMJKLKGGT-OHZCADGZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Origin of Product

United States

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